Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, also known as 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H13NO3 . It is a useful research chemical .
Molecular Structure Analysis
The molecular weight of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is 231.25 . The SMILES string representation of its structure isCCOC(=O)c1ccc2nc(C)cc(O)c2c1
. Chemical Reactions Analysis
A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a predicted boiling point of 393.8±37.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 3.63±0.40 .Scientific Research Applications
Synthesis and Derivatives
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a compound involved in the synthesis of various quinoline derivatives. A study by Jentsch et al. (2018) presented a two-step synthesis method for this compound, starting from commercially available 2-aminobenzoic acids. This method is significant for constructing key arylquinolines, which have applications in HIV integrase projects (Jentsch et al., 2018).
Antimicrobial Applications
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate derivatives have shown potential in antimicrobial applications. For instance, Abdel-Mohsen (2014) synthesized derivatives exhibiting significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, Balaji et al. (2013) reported on the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which demonstrated moderate antibacterial activity (Balaji et al., 2013).
Application in Antibacterial Fluoroquinolones
In the context of antibacterial fluoroquinolones, Rádl (1994) described the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate, highlighting the relevance of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in developing antibacterial agents (Rádl, 1994).
Spectroscopic Studies and Reactivity Analysis
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has also been a subject of spectroscopic characterization and reactivity studies. Ranjith et al. (2017) conducted spectroscopic characterization and density functional theory computations of this compound, revealing insights into its reactive properties (Ranjith et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWZYUUWDUKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283187 | |
Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |
CAS RN |
300590-94-7 | |
Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.